molecular formula C6H5BF3NO3 B2756482 (5-(Trifluoromethoxy)pyridin-3-yl)boronic acid CAS No. 1293389-50-0

(5-(Trifluoromethoxy)pyridin-3-yl)boronic acid

Cat. No.: B2756482
CAS No.: 1293389-50-0
M. Wt: 206.92
InChI Key: BITCKTNTOZHVSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(Trifluoromethoxy)pyridin-3-yl)boronic acid: is a boronic acid derivative with the molecular formula C6H5BF3NO3 and a molecular weight of 206.92 g/mol . This compound is characterized by the presence of a trifluoromethoxy group attached to a pyridine ring, which is further bonded to a boronic acid moiety. It is commonly used in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(Trifluoromethoxy)pyridin-3-yl)boronic acid typically involves the borylation of the corresponding pyridine derivative. One common method is the reaction of 5-(Trifluoromethoxy)pyridine with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: (5-(Trifluoromethoxy)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: (5-(Trifluoromethoxy)pyridin-3-yl)boronic acid is widely used in organic synthesis, particularly in the formation of biaryl compounds through Suzuki–Miyaura coupling. These biaryl compounds are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules, including potential drug candidates. Its ability to form stable carbon-carbon bonds makes it valuable in the development of new therapeutic agents .

Industry: The compound is used in the production of advanced materials, including polymers and electronic materials. Its unique chemical properties make it suitable for applications in various industrial processes .

Mechanism of Action

The primary mechanism of action for (5-(Trifluoromethoxy)pyridin-3-yl)boronic acid involves its role as a reagent in the Suzuki–Miyaura coupling reaction. The reaction proceeds through the following steps:

Comparison with Similar Compounds

Uniqueness: (5-(Trifluoromethoxy)pyridin-3-yl)boronic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic properties. This makes it particularly useful in reactions requiring electron-withdrawing groups, enhancing its reactivity and stability in various chemical processes .

Properties

IUPAC Name

[5-(trifluoromethoxy)pyridin-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BF3NO3/c8-6(9,10)14-5-1-4(7(12)13)2-11-3-5/h1-3,12-13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITCKTNTOZHVSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)OC(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1293389-50-0
Record name (5-(trifluoromethoxy)pyridin-3-yl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.